8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
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Overview
Description
8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Attachment of the Dimethylphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline has been studied for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.
Camptothecin: A natural product with anticancer properties, camptothecin has a lactone ring fused to the quinoline core.
Quinidine: An antiarrhythmic agent, quinidine has a methoxy group at the 6-position of the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-17-9-10-19(3)21(14-17)16-27-22-8-4-7-20-11-12-23(25-24(20)22)26-13-5-6-18(2)15-26/h4,7-12,14,18H,5-6,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRMEDWOWMLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=C(C=CC(=C4)C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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